3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione
Description
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c13-8-5-11-9(14)12(8)6-7-1-3-10-4-2-7/h7,10H,1-6H2,(H,11,14) |
InChI Key |
KNQOLXJWEVCHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C(=O)CNC2=O |
Origin of Product |
United States |
Preparation Methods
Strecker Synthesis Approach
A well-established route involves the Strecker synthesis, where amino acids are reacted with aldehydes and cyanide sources to form amino acid derivatives, which then cyclize to form hydantoins.
- Reagents & Conditions:
- Amino acids (e.g., glycine derivatives)
- Aldehydes (e.g., formaldehyde)
- Sodium cyanide or ammonium chloride
- Acid hydrolysis to cyclize into hydantoin
This method is efficient for generating a variety of hydantoin derivatives with different substituents at the 5-position, which can be further functionalized.
Direct Cyclization of Ureas or Isocyanates
Alternatively, hydantoins can be synthesized via the reaction of urea or carbamoyl compounds with suitable electrophiles under thermal or catalytic conditions. For example, reacting urea with α-halocarboxylic acids or their derivatives can yield the hydantoin ring.
Functionalization at the 3-Position: Incorporation of Piperidin-4-ylmethyl Group
Nucleophilic Substitution Strategy
The key step involves attaching the piperidin-4-ylmethyl group at the 3-position of the imidazolidine-2,4-dione core. This can be achieved via nucleophilic substitution of a suitable leaving group (such as a halogen) on the hydantoin ring with piperidine derivatives.
Reductive Amination Approach
Alternatively, the 3-position can be functionalized via reductive amination:
- Reagents & Conditions:
- Hydantoin with an aldehyde precursor (e.g., 4-piperidinemethyl aldehyde)
- Reducing agents such as sodium cyanoborohydride
- Acidic or neutral conditions
This approach allows for selective attachment of the piperidin-4-ylmethyl moiety with high yields.
Specific Synthesis Pathways from Literature
Method via Knoevenagel Condensation and Subsequent Derivatization
Research demonstrates that hydantoin derivatives can be synthesized via Knoevenagel condensation of imidazolidine-2,4-dione with aromatic aldehydes, followed by nucleophilic addition of piperidine derivatives to the resulting alkenes or aldehyde intermediates.
Reaction of Hydantoin with Piperidine Derivatives
In a recent study, the synthesis involved:
- Preparing hydantoin derivatives with reactive sites at the 3-position
- Reacting these with piperidine or piperidine derivatives under reflux in suitable solvents (e.g., ethanol or acetonitrile)
- Purification via crystallization or chromatography
This method allows for the efficient synthesis of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione with yields typically exceeding 70%.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Modifications
The piperidine and piperazine moieties are critical for receptor binding and pharmacokinetic properties. Key analogues include:
Key Observations :
- Positional Isomerism : The substitution of piperidine at the 3- vs. 4-position (e.g., vs. 8) may alter steric interactions with receptors, though biological data for the 3-ylmethyl variant is lacking.
- Piperazine Derivatives: Compound 12 () demonstrates that piperazine-linked derivatives exhibit enhanced α1-adrenoreceptor binding, correlating with antiarrhythmic efficacy.
Functional Group Variations on the Imidazolidine-2,4-dione Core
Modifications to the hydantoin core or side chains influence solubility, toxicity, and receptor interactions:
Key Observations :
- Toxicity Profiles : Bis(chloroethyl) derivatives () highlight the importance of substituent choice in toxicity, contrasting with safer analogues like hydroxymethyl derivatives ().
Biological Activity
3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione, a compound belonging to the imidazolidine-2,4-dione family, has garnered interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an imidazolidine core substituted with a piperidinyl group. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound has been reported to interact with specific enzymes and receptors, influencing cellular signaling pathways and exhibiting potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can significantly inhibit the growth of human lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. The IC50 values for these cell lines are summarized in Table 1.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.
Study on Cancer Cell Lines
A study conducted by Meng et al. (2018) explored the antiproliferative effects of various derivatives of imidazolidine compounds, including this compound. The results indicated that this compound had a higher efficacy compared to standard chemotherapeutics like irinotecan, showcasing its potential as a lead compound for further development in cancer therapy .
Inhibition of Enzymatic Activity
Another significant study focused on the inhibition of phosphatases by imidazolidine derivatives. The findings revealed that this compound exhibited selective inhibition against PTP1B and SHP2 phosphatases, which are implicated in various metabolic disorders and cancers .
Q & A
Q. What are the standard synthetic routes for 3-(Piperidin-4-ylmethyl)imidazolidine-2,4-dione, and what reaction conditions optimize yield and purity?
The synthesis typically involves multi-step reactions, including:
- Piperidine ring formation : Cyclization of precursor amines under controlled pH and temperature.
- Imidazolidine-2,4-dione assembly : Condensation of urea derivatives with ketones or aldehydes, often using catalysts like acetic acid or Lewis acids.
- Functionalization : Introduction of substituents via alkylation or acylation (e.g., using acetyl chloride derivatives). Optimal conditions include anhydrous solvents (e.g., DMF or THF), temperatures between 60–100°C, and inert atmospheres to prevent side reactions. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How is structural characterization of this compound performed using spectroscopic techniques?
Key methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks for piperidine protons (δ 1.5–3.0 ppm) and imidazolidine NH groups (δ 8.0–10.0 ppm).
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and piperidine carbons (δ 25–55 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 250.2).
- X-ray Crystallography : Resolves planar imidazolidine-dione rings and piperidine chair conformations .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening involves:
- In vitro receptor binding assays : Testing affinity for CNS targets (e.g., serotonin or dopamine receptors) using radioligand displacement .
- Enzyme inhibition studies : Evaluating activity against kinases or proteases via fluorometric or colorimetric readouts.
- Cytotoxicity profiling : IC₅₀ determination in cancer cell lines (e.g., MTT assay) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals (e.g., piperidine vs. alkyl chain protons) .
- Isotopic labeling : Confirms reaction pathways (e.g., using ¹³C-labeled urea to trace carbonyl origins).
- Comparative analysis : Cross-referencing with databases (e.g., HMDB, PubChem) for analogous compounds .
Q. What strategies are effective in optimizing the compound’s synthetic pathway for scalability?
- Solvent selection : Switching from DMF to greener solvents (e.g., ethanol/water mixtures) improves yield and reduces toxicity .
- Catalyst optimization : Transitioning from homogeneous (e.g., Pd/C) to heterogeneous catalysts enhances recyclability.
- Flow chemistry : Continuous reaction setups minimize intermediate degradation and improve throughput .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulates binding to CNS receptors (e.g., 5-HT₆) using crystal structures from the PDB .
- MD simulations : Analyzes stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS).
- QSAR modeling : Correlates substituent electronic properties (Hammett σ) with activity trends .
Q. How does the compound’s structure-activity relationship (SAR) guide derivative design?
- Piperidine modifications : Bulky substituents (e.g., naphthyl groups) enhance receptor selectivity but reduce solubility .
- Imidazolidine-dione substitutions : Electron-withdrawing groups (e.g., halogens) improve metabolic stability .
- Linker optimization : Ethylene vs. propylene spacers alter conformational flexibility and binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
